molecular formula C17H15ClF3NO5S2 B13956461 (2R)-N-(2-chloro-4-((4-(methylsulfonyl)phenyl)sulfinyl)phenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide

(2R)-N-(2-chloro-4-((4-(methylsulfonyl)phenyl)sulfinyl)phenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide

Cat. No.: B13956461
M. Wt: 469.9 g/mol
InChI Key: DNPGWNMYTXKXSW-NFXOVVRFSA-N
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Description

(2R)-N-(2-chloro-4-((4-(methylsulfonyl)phenyl)sulfinyl)phenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide is a complex organic compound with a unique structure that includes a trifluoromethyl group, a hydroxyl group, and a sulfinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-N-(2-chloro-4-((4-(methylsulfonyl)phenyl)sulfinyl)phenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide involves multiple steps. One common method includes the reaction of 2-chloro-4-(methylsulfonyl)aniline with a sulfinylating agent to introduce the sulfinyl group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(2R)-N-(2-chloro-4-((4-(methylsulfonyl)phenyl)sulfinyl)phenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

Scientific Research Applications

(2R)-N-(2-chloro-4-((4-(methylsulfonyl)phenyl)sulfinyl)phenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-N-(2-chloro-4-((4-(methylsulfonyl)phenyl)sulfinyl)phenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-(methylsulfonyl)aniline
  • 2-chloro-4-(methylsulfonyl)benzoic acid
  • Phenyl boronic acid derivatives

Uniqueness

(2R)-N-(2-chloro-4-((4-(methylsulfonyl)phenyl)sulfinyl)phenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H15ClF3NO5S2

Molecular Weight

469.9 g/mol

IUPAC Name

(2R)-N-[2-chloro-4-(4-methylsulfonylphenyl)sulfinylphenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide

InChI

InChI=1S/C17H15ClF3NO5S2/c1-16(24,17(19,20)21)15(23)22-14-8-5-11(9-13(14)18)28(25)10-3-6-12(7-4-10)29(2,26)27/h3-9,24H,1-2H3,(H,22,23)/t16-,28?/m1/s1

InChI Key

DNPGWNMYTXKXSW-NFXOVVRFSA-N

Isomeric SMILES

C[C@@](C(=O)NC1=C(C=C(C=C1)S(=O)C2=CC=C(C=C2)S(=O)(=O)C)Cl)(C(F)(F)F)O

Canonical SMILES

CC(C(=O)NC1=C(C=C(C=C1)S(=O)C2=CC=C(C=C2)S(=O)(=O)C)Cl)(C(F)(F)F)O

Origin of Product

United States

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